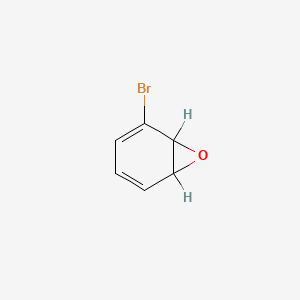

Bromobenzene-2, 3-oxide belongs to the class of organic compounds known as epoxides. Epoxides are compounds containing a cyclic ether with three ring atoms(one oxygen and two carbon atoms). Bromobenzene-2, 3-oxide is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa).

Bromobenzene-2,3-oxide

CAS No.: 71942-12-6

Cat. No.: VC1762238

Molecular Formula: C6H5BrO

Molecular Weight: 173.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71942-12-6 |

|---|---|

| Molecular Formula | C6H5BrO |

| Molecular Weight | 173.01 g/mol |

| IUPAC Name | 2-bromo-7-oxabicyclo[4.1.0]hepta-2,4-diene |

| Standard InChI | InChI=1S/C6H5BrO/c7-4-2-1-3-5-6(4)8-5/h1-3,5-6H |

| Standard InChI Key | RLBVUCNBWFGERE-UHFFFAOYSA-N |

| SMILES | C1=CC2C(O2)C(=C1)Br |

| Canonical SMILES | C1=CC2C(O2)C(=C1)Br |

Introduction

Chemical Identity and Structure

Bromobenzene-2,3-oxide belongs to the class of organic compounds known as epoxides, characterized by a cyclic ether with three ring atoms (one oxygen and two carbon atoms). The compound features a bromine atom attached to a benzene ring with an epoxide functional group at the 2,3-position.

Identification Parameters

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₅BrO |

| CAS Number | 71942-12-6 |

| IUPAC Name | 2-bromo-7-oxabicyclo[4.1.0]hepta-2,4-diene |

| Traditional IUPAC Name | Bromobenzene 2,3-oxide |

| InChI Key | RLBVUCNBWFGERE-UHFFFAOYSA-N |

| InChI | InChI=1S/C6H5BrO/c7-4-2-1-3-5-6(4)8-5/h1-3,5-6H |

| SMILES | BrC1=CC=CC2OC12 |

Chemical Classification

| Classification Level | Category |

|---|---|

| Kingdom | Organic compounds |

| Super Class | Organoheterocyclic compounds |

| Class | Epoxides |

| Direct Parent | Epoxides |

| Molecular Framework | Aliphatic heteropolycyclic compounds |

Physical and Chemical Properties

The physical and chemical properties of bromobenzene-2,3-oxide determine its behavior in biological systems and its potential for interaction with cellular components.

Physical Properties

Spectral Properties and Identification

Bromobenzene-2,3-oxide can be identified through various spectroscopic techniques, with mass spectrometry showing characteristic isotope patterns due to bromine. The compound exhibits distinct collision cross-section values for various adducts, which can be utilized for its detection in complex matrices.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 172.95966 | 117.3 |

| [M+Na]⁺ | 194.94160 | 123.4 |

| [M+NH₄]⁺ | 189.98620 | 124.5 |

| [M+K]⁺ | 210.91554 | 124.7 |

| [M-H]⁻ | 170.94510 | 125.5 |

| [M+Na-2H]⁻ | 192.92705 | 123.9 |

| [M]⁺ | 171.95183 | 120.5 |

| [M]⁻ | 171.95293 | 120.5 |

Metabolic Formation and Significance

Bromobenzene-2,3-oxide is primarily formed through the metabolic oxidation of bromobenzene via the hepatic mixed-function oxygenase system. This metabolic activation represents a critical step in the biotransformation of bromobenzene.

Metabolic Pathway

Bromobenzene undergoes hepatic metabolism to form reactive intermediates, including both 2,3- and 3,4-bromobenzene epoxides. These epoxides can subsequently bind to cellular macromolecules, potentially leading to cytotoxicity. The isolation of premercapturic acid metabolites derived from bromobenzene-2,3-oxide from rat urine confirms that this compound is a discrete metabolite rather than merely a hypothetical intermediate .

Enzymatic Interactions

Several enzymes are known to interact with bromobenzene-2,3-oxide, playing roles in both its formation and detoxification:

Toxicological Properties

The toxicological significance of bromobenzene-2,3-oxide stems from its ability to form covalent adducts with cellular macromolecules, potentially leading to cellular damage.

Binding to Macromolecules

Research has demonstrated that bromobenzene-2,3-oxide binds covalently to various proteins, which may contribute to its cytotoxicity profile. Comparative studies have revealed distinct differences between bromobenzene-2,3-oxide and bromobenzene-3,4-oxide in terms of their stability and reactivity with cellular components .

The 2,3-oxide exhibits greater stability than the 3,4-isomer, allowing it to leave the microsomal protein compartment and bind to soluble proteins like hemoglobin. In contrast, the more reactive 3,4-epoxide tends to bind covalently to microsomal proteins at its site of synthesis .

Premercapturic Acid Metabolites

The metabolism of bromobenzene-2,3-oxide leads to the formation of distinctive premercapturic acid metabolites, which serve as biomarkers of exposure and metabolism.

Characteristic Metabolites

A specific premercapturic acid metabolite derived from bromobenzene-2,3-oxide has been isolated from the urine of β-naphthoflavone-induced rats and identified as S-(2-hydroxy-3-bromocyclohexa-3,5-dienyl)-N-acetylcysteine . This finding provides concrete evidence for the formation of bromobenzene-2,3-oxide as a discrete metabolite in vivo.

Comparative Metabolism

Studies have shown that the 3,2-premercapturic acid metabolite is detected only in the urine of β-naphthoflavone-induced animals, whereas the 3,4- and 4,3-premercapturic acids are detected in the urine of untreated as well as phenobarbital- and β-naphthoflavone-induced animals . This suggests differential metabolism of bromobenzene depending on the induction status of the metabolizing enzymes.

Dehydration Behavior

Acid dehydration of bromobenzene 3,2-premercapturic acid yields both ortho- and meta-bromophenylmercapturic acids, whereas base dehydration produces only meta-bromophenylmercapturic acid. This indicates that these premercapturic acids dehydrate through different mechanisms depending on the conditions :

-

Acid dehydration may involve a shift of sulfur in the 3,2-premercapturic acid

-

Base dehydration appears to proceed by direct elimination without rearrangement

Synthesis Considerations

While bromobenzene-2,3-oxide is primarily known as a metabolite formed in biological systems, its synthesis could theoretically follow routes similar to those used for related compounds.

Analytical Considerations

The detection and quantification of bromobenzene-2,3-oxide in biological samples and reaction mixtures require specialized analytical techniques.

Identification Techniques

Several analytical methods can be employed for the identification and characterization of bromobenzene-2,3-oxide:

-

Mass spectrometry showing characteristic isotopic patterns due to bromine

-

Nuclear magnetic resonance spectroscopy (¹H and ¹³C NMR)

-

Chromatographic techniques including HPLC and GC-MS

-

Chemical degradation followed by analysis of the resulting products

Structural Characterization

Structural characterization of bromobenzene-2,3-oxide and its metabolites has been accomplished through:

-

Fast atom bombardment (FAB) mass spectrometry

-

¹H NMR spectroscopy

-

Chemical degradation studies

Research Significance and Applications

Bromobenzene-2,3-oxide has significant importance in various research contexts, particularly in toxicological and metabolic investigations.

Toxicological Model

The compound serves as a valuable model for studying:

-

Mechanisms of xenobiotic-induced hepatotoxicity

-

Structure-activity relationships in epoxide toxicity

-

Protein adduct formation and its consequences

Metabolic Pathway Elucidation

Research on bromobenzene-2,3-oxide has contributed significantly to:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume